![molecular formula C15H17N3O4 B13900999 Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C15H17N3O4 and a molecular weight of 303.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core with two oxo groups and a benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate typically involves multi-step organic synthesis. One common synthetic route includes the reaction of a suitable amine with a cyclic anhydride to form the spirocyclic core, followed by esterification with benzyl alcohol . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis equipment to enhance production rates and consistency.
化学反应分析
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
相似化合物的比较
Similar compounds to Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate include other spirocyclic compounds with triazaspirodecane cores. Some examples are:
1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
The uniqueness of Benzyl 2,4-dioxo-1,3,7-triazaspiro[4
属性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
benzyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)7-4-8-18(10-15)14(21)22-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,16,17,19,20) |
InChI 键 |
HLHWDIYMOKWYFP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


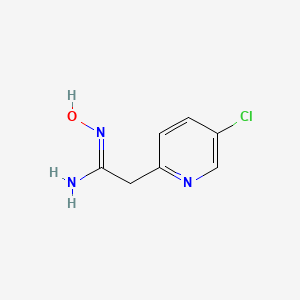
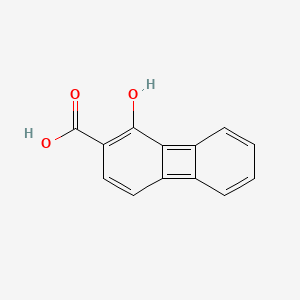
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
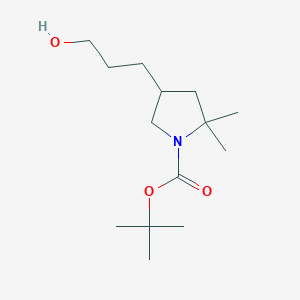


![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
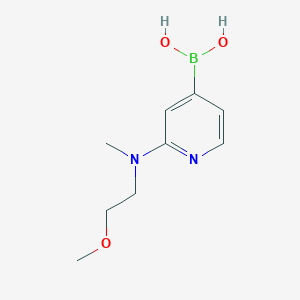
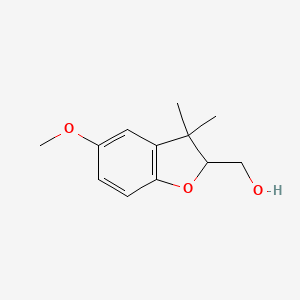


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
